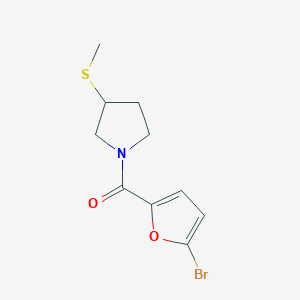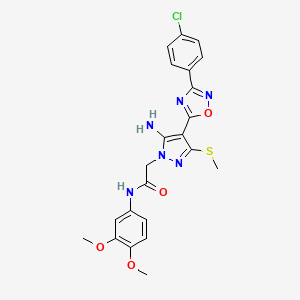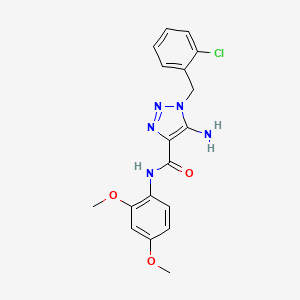
N-(4-methylbenzyl)-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-2-(2-thienyl)acetamide, also known as 4-MTA, is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. It was first synthesized in the 1990s and gained popularity as a recreational drug due to its psychoactive effects. However, due to its potential for severe side effects, it was banned in many countries.
Wissenschaftliche Forschungsanwendungen
NMDA Receptor Modulation
N-(4-methylbenzyl)-2-(2-thienyl)acetamide is involved in research related to its impact on the N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical in the neurological system for memory and learning. One study highlighted the role of NMDA receptor-modulating drugs in treating depression, noting significant improvements in depressive symptoms after administering ketamine, which acts on these receptors (Berman et al., 2000).
Glutamate Systems in Major Depression
The glutamate systems, which are the primary mediators of excitatory signals in the nervous system and are involved in most aspects of normal brain function including cognition, memory, and learning, are implicated in the pathophysiology of major depression. The study on ketamine, an NMDA receptor antagonist, provided insights into the potential role of NMDA receptor-modulating drugs in depression, indicating the involvement of glutamate systems in the condition and its treatment (Berman et al., 2000).
Antidepressant Effects
The antidepressant effects of NMDA receptor antagonists like ketamine have been documented in a placebo-controlled, double-blinded trial, where subjects with major depression showed significant improvement in depressive symptoms. This underscores the potential of NMDA receptor-modulating drugs as a new direction for antidepressant therapy (Berman et al., 2000).
Novel Model of Oxidative Stress
Research has also explored the role of this compound in oxidative stress models. One study involving paracetamol (acetaminophen), a compound with structural similarities, suggested that its metabolites, distinct from known phase I and phase II metabolites, could represent a novel model of oxidative stress in humans. The study proposed the use of LC-MS/MS and GC-MS/MS for the quantitative determination of these metabolites, hinting at a broader application in studying oxidative stress and its implications in health and disease (Trettin et al., 2014).
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-11-4-6-12(7-5-11)10-15-14(16)9-13-3-2-8-17-13/h2-8H,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLVAWNDMFRWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2652203.png)


![N-[4-(aminomethyl)phenyl]furan-2-carboxamide](/img/structure/B2652210.png)
![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652213.png)

![7-(4-butylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2652216.png)

![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2652218.png)


![methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate](/img/structure/B2652221.png)